Decahydroisoquinolin-5-ol hydrochloride
Description
Historical Context and Significance of Decahydroisoquinoline (B1345475) Scaffolds
The history of isoquinoline (B145761) alkaloids dates back to the isolation of morphine from the opium poppy in the early 19th century. frontiersin.org This discovery paved the way for the identification of a vast family of related natural products with potent pharmacological activities. While the initial focus was on the aromatic isoquinoline and tetrahydroisoquinoline systems, subsequent research has highlighted the importance of the fully saturated decahydroisoquinoline scaffold. This framework is found in a variety of natural products, including alkaloids from amphibian skin, and serves as a core structural motif in several synthetic pharmaceutical agents. mdpi.comwikipedia.org The significance of the decahydroisoquinoline scaffold lies in its structural versatility and its ability to present substituents in well-defined spatial orientations, making it a privileged structure in medicinal chemistry. nih.gov
| Stereoisomer | Ring Fusion | Chirality |
| (4aR,8aR)-decahydroisoquinoline | cis | Enantiomer 1 |
| (4aS,8aS)-decahydroisoquinoline | cis | Enantiomer 2 |
| (4aR,8aS)-decahydroisoquinoline | trans | Enantiomer 3 |
| (4aS,8aR)-decahydroisoquinoline | trans | Enantiomer 4 |
Role of Decahydroisoquinolin-5-ol (B11918320) Hydrochloride as a Prototypical Structure
Decahydroisoquinolin-5-ol hydrochloride serves as an important conceptual model within the broader family of decahydroisoquinoline derivatives. The presence of a hydroxyl group at the 5-position introduces a key functional group that can participate in hydrogen bonding interactions with biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous media, a property that is often desirable for biological testing. While extensive research specifically on this compound is not widely published, its structure represents a fundamental variation of the decahydroisoquinoline scaffold. The principles of its synthesis and the potential influence of its stereochemistry and functionalization on biological activity are central to the study of more complex decahydroisoquinoline-based molecules.
Research Avenues in Synthetic Chemistry and Biological Activity of Decahydroisoquinolines
The decahydroisoquinoline scaffold continues to be an active area of research in both synthetic chemistry and pharmacology. Synthetic efforts are focused on the development of stereoselective methods to access specific stereoisomers of functionalized decahydroisoquinolines. These methods often involve catalytic hydrogenation of isoquinolines or tetrahydroisoquinolines, as well as various cyclization strategies. wikipedia.org
From a biological perspective, decahydroisoquinoline derivatives have been investigated for a wide range of therapeutic applications. The structural diversity of this class of compounds has led to the discovery of molecules with various biological activities. The following table provides a glimpse into the diverse biological roles of compounds containing the decahydroisoquinoline or related tetrahydroisoquinoline scaffold.
| Compound Class/Derivative | Biological Activity | Therapeutic Area |
| Gephyrotoxins (natural product) | Neuromuscular activity | Neuroscience |
| Pumiliotoxin C (natural product) | Cardiotonic and myotonic activity | Neuroscience |
| Ciprefadol | Analgesic | Pain Management |
| Dasolampanel | Anticonvulsant | Neurology |
| Nelfinavir | HIV protease inhibitor | Antiviral |
| Saquinavir | HIV protease inhibitor | Antiviral |
| Tezampanel | Anticonvulsant | Neurology |
| Various synthetic derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Oncology, Infectious Diseases, Immunology |
The ongoing exploration of the chemical space around the decahydroisoquinoline scaffold, exemplified by the prototypical structure of this compound, promises to yield new insights into fundamental biological processes and to provide novel leads for the development of future therapeutics. The ability to systematically modify the core structure and evaluate the resulting changes in biological activity makes this class of compounds a valuable tool in modern chemical biology.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-5-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-11H,1-6H2;1H |
InChI Key |
PEGXLZPZMAIOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC2C(C1)O.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Decahydroisoquinolin 5 Ol Hydrochloride and Its Stereoisomers
Total Synthesis Approaches to the Decahydroisoquinoline (B1345475) Core
The construction of the fundamental decahydroisoquinoline framework is the cornerstone of any synthetic endeavor targeting Decahydroisoquinolin-5-ol (B11918320) hydrochloride. Both convergent and divergent strategies, along with a variety of cyclization reactions, have been instrumental in accessing this saturated bicyclic system.
Convergent and Divergent Synthetic Strategies
Modern synthetic approaches to complex molecules like decahydroisoquinolin-5-ol often employ either convergent or divergent strategies to maximize efficiency and allow for the generation of structural diversity.
In contrast, a divergent synthesis begins with a common intermediate that is progressively elaborated to yield a variety of structurally related compounds. This strategy is particularly useful for exploring the structure-activity relationships of a class of compounds. Starting from a common decahydroisoquinoline precursor, a divergent approach could be employed to introduce the hydroxyl group at the C-5 position and then to generate a library of derivatives by modifying other parts of the molecule. For instance, the total synthesis of certain poison frog alkaloids of the decahydroquinoline (B1201275) type has been achieved using a divergent approach from a common key intermediate. bohrium.comnih.gov
| Strategy | Description | Advantages |
| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Higher overall yields, parallel synthesis, efficient analog generation. |
| Divergent | Elaboration of a common intermediate to produce a variety of related compounds. | Efficient for creating compound libraries, useful for structure-activity relationship studies. |
Application of Cyclization Reactions in Core Formation
The formation of the bicyclic decahydroisoquinoline core relies heavily on robust and stereocontrolled cyclization reactions. Several classical and modern methods are employed to construct the nitrogen-containing ring onto a pre-existing carbocyclic system or to form both rings in a concerted or sequential manner.
The Bischler-Napieralski reaction is a cornerstone in isoquinoline (B145761) synthesis. nih.govrsc.org It involves the acid-catalyzed cyclization of a β-arylethylamide, typically using reagents like phosphorus oxychloride or polyphosphoric acid, to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate can then be reduced to the corresponding tetrahydroisoquinoline or, through more extensive reduction, to the decahydroisoquinoline core.
Another powerful tool is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. nih.gov This reaction proceeds under milder conditions than the Bischler-Napieralski reaction, particularly when the aromatic ring is activated with electron-donating groups.
Intramolecular Diels-Alder reactions and radical cyclizations also offer elegant pathways to the decahydroisoquinoline skeleton. mdpi.com These methods can provide excellent control over the stereochemistry of the newly formed ring system. For instance, an intramolecular [4+2] cycloaddition of a properly substituted diene and dienophile can construct the bicyclic framework in a single, highly stereoselective step.
Enantioselective and Diastereoselective Synthesis of Decahydroisoquinolin-5-ol Hydrochloride
Achieving the correct stereochemistry at the multiple chiral centers of decahydroisoquinolin-5-ol is a critical aspect of its synthesis. Enantioselective and diastereoselective methods are employed to control the absolute and relative configurations of these stereocenters.
Chiral Auxiliary and Asymmetric Catalysis in Decahydroisoquinoline Synthesis
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in a reaction. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. Evans' oxazolidinones and Oppolzer's camphorsultam are examples of widely used chiral auxiliaries that can be employed in alkylation or acylation reactions to set stereocenters with high levels of control. wikipedia.org In the context of decahydroisoquinolin-5-ol synthesis, a chiral auxiliary could be attached to a precursor molecule to guide the stereoselective formation of one or more of the chiral centers in the cyclohexane (B81311) or piperidine (B6355638) ring.
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. Chiral transition-metal catalysts, often featuring chiral ligands, are highly effective for a variety of transformations, including asymmetric hydrogenations, cyclizations, and C-C bond-forming reactions. For instance, chiral rhodium or ruthenium complexes can be used for the asymmetric hydrogenation of a dihydroisoquinoline intermediate to afford a tetrahydroisoquinoline with high enantiomeric excess. nih.gov Furthermore, organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and could be applied to the construction of the chiral centers in the decahydroisoquinoline core. nih.gov
| Method | Description | Key Features |
| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct stereochemistry. | Stoichiometric use of the auxiliary, high diastereoselectivity, auxiliary is recoverable. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantioenriched product. | Catalytic amounts of the chiral source, high enantioselectivity, atom-economical. |
Diastereomeric Resolution Techniques for Optical Purity
When a synthesis produces a mixture of stereoisomers, diastereomeric resolution can be employed to separate them. This technique involves reacting the mixture of enantiomers with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.
For a basic compound like decahydroisoquinolin-5-ol, chiral acids such as tartaric acid or mandelic acid can be used as resolving agents. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. While effective, this method is often less efficient than asymmetric synthesis as it can lead to the loss of up to 50% of the material if the undesired enantiomer cannot be racemized and recycled.
Derivatization Strategies for Functionalization of the Decahydroisoquinolin-5-ol Framework
Once the decahydroisoquinolin-5-ol core with the desired stereochemistry is obtained, further derivatization can be performed to explore its chemical space and to synthesize analogs with potentially enhanced biological activities. The presence of both a secondary amine and a hydroxyl group provides two convenient handles for functionalization.
The secondary amine in the piperidine ring can be readily N-alkylated or N-acylated to introduce a wide variety of substituents. Reductive amination with aldehydes or ketones is a common method for N-alkylation. Acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities.
The hydroxyl group at the C-5 position can be O-acylated to form esters or O-alkylated to form ethers. These modifications can significantly alter the polarity and pharmacokinetic properties of the molecule. The hydroxyl group can also be oxidized to a ketone, which can then serve as a key intermediate for further transformations, such as the introduction of new substituents at the adjacent carbon atoms. These derivatization strategies allow for the systematic modification of the decahydroisoquinolin-5-ol scaffold, enabling the exploration of its structure-activity relationships.
N-Alkylation and Acylation Strategies
The secondary amine of the decahydroisoquinoline ring system is a key handle for structural modification through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.
N-Alkylation strategies for related isoquinoline systems often employ reductive amination or nucleophilic substitution reactions. For instance, photocatalytic methods have been developed for the C(sp³)–H alkylation of N-aryltetrahydroisoquinolines using bench-stable pyridinium (B92312) salts as alkyl radical precursors. beilstein-journals.org This approach offers a mild and efficient way to introduce benzyl (B1604629) and allyl groups. beilstein-journals.org Another common method involves the reaction of the amine with alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and selectivity.
N-Acylation is typically achieved by treating the decahydroisoquinoline core with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This reaction is generally high-yielding and allows for the introduction of a diverse range of acyl groups. These modifications can alter the molecule's lipophilicity and hydrogen bonding capacity.
| Strategy | Reagents and Conditions | Product Type | Reference |
| Photocatalytic N-Alkylation | [Ru(bpy)₃]Cl₂ or [Ir(dtbbpy)(ppy)₂]PF₆, Pyridinium Salt, DMA/ACN | N-Alkyl Tetrahydroisoquinoline | beilstein-journals.org |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Decahydroisoquinoline | N/A |
| Nucleophilic Substitution | Alkyl Halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl Decahydroisoquinoline | mdpi.com |
| N-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine (B92270), Et₃N) | N-Acyl Decahydroisoquinoline | N/A |
Stereocontrolled Introduction of Substituents
The stereochemistry of the decahydroisoquinoline ring system, with its multiple chiral centers, is a critical determinant of its biological activity. The stereocontrolled introduction of substituents is therefore a key challenge in the synthesis of specific stereoisomers of decahydroisoquinolin-5-ol.
The synthesis of substituted decahydroisoquinolines with defined stereochemistry can be achieved through various strategies. One approach involves the stereoselective reduction of a corresponding isoquinoline or tetrahydroisoquinoline precursor. The choice of catalyst and reaction conditions can direct the hydrogenation to yield specific cis or trans isomers of the fused ring system. For example, the synthesis of 8-substituted 2-methyldecahydroisoquinolines has been reported, highlighting methods to control the stereochemistry at the newly introduced chiral center. acs.org
Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. Asymmetric synthesis methodologies, such as catalytic enantioselective reactions, are also powerful tools for establishing the desired stereochemistry. For instance, a catalytic enantioselective Reissert-type reaction with quinolines has been used to construct quaternary stereocenters. nih.gov While not directly applied to decahydroisoquinolin-5-ol, these principles can be extended to its synthesis.
Another strategy involves starting from a chiral pool precursor, where the stereochemistry is already set. For example, the synthesis of stereochemically defined hexahydropyrroloquinolines has been achieved from functionalized tetrahydroquinolines derived from chiral starting materials. researchgate.net
| Method | Key Features | Resulting Stereochemistry | Reference |
| Catalytic Hydrogenation | Choice of catalyst (e.g., PtO₂, Rh/C), solvent, and pressure | Access to different cis/trans isomers | acs.org |
| Chiral Auxiliary | Covalent attachment of a chiral group to guide reaction stereoselectivity | Diastereoselective control | N/A |
| Asymmetric Catalysis | Use of chiral catalysts to create stereocenters with high enantioselectivity | Enantioselective control | nih.gov |
| Chiral Pool Synthesis | Starting from enantiomerically pure natural products | Pre-defined stereochemistry | researchgate.net |
Formation of Fused-Ring Systems
Building upon the decahydroisoquinoline core to create more complex, fused-ring systems is a strategy employed in the development of novel therapeutic agents. These polycyclic structures can exhibit unique pharmacological profiles due to their rigid conformations and specific spatial arrangement of functional groups.
Several synthetic strategies can be employed to construct fused heterocyclic rings onto the decahydroisoquinoline framework. Intramolecular cyclization reactions are a common approach. For example, a two-step synthesis involving intramolecular sulphonamidomethylation of N-aralkylsulphonamides followed by desulphonylation has been used to obtain 1,2,3,4-tetrahydroisoquinolines and their ring homologues. rsc.org This methodology could be adapted to decahydroisoquinoline derivatives.
Another approach is the design and synthesis of molecules where the decahydroisoquinoline core is fused with other heterocyclic rings, such as iminoimidazolines. nih.gov These fused systems can be evaluated for their affinity towards various biological targets. The synthesis of such compounds often involves a multi-step sequence, starting with the functionalization of the decahydroisoquinoline scaffold, followed by the construction of the additional ring.
The development of coumarin-fused pyrrolo[2,1-a]isoquinolines through a one-pot, base-mediated four-component reaction showcases the efficiency of multicomponent reactions in building complex fused systems. nih.gov While these examples start from isoquinoline or tetrahydroisoquinoline, the principles can be applied to appropriately functionalized decahydroisoquinolin-5-ol precursors to generate novel fused architectures.
| Reaction Type | Description | Resulting Fused System | Reference |
| Intramolecular Sulphonamidomethylation | Cyclization of N-aralkylsulphonamides in acid media. | Fused sulphonamides, convertible to fused amines. | rsc.org |
| Multi-step Heterocycle Construction | Stepwise synthesis and cyclization to form an additional ring. | Tetrahydroisoquinoline-iminoimidazolines | nih.gov |
| Multicomponent Reactions | One-pot reaction of multiple starting materials to form a complex product. | Coumarin-fused pyrrolo[2,1-a]isoquinoline | nih.gov |
Chemical Reactivity and Mechanistic Investigations of Decahydroisoquinolin 5 Ol Hydrochloride Derivatives
Ring-Opening and Ring-Closing Reactions of the Decahydroisoquinoline (B1345475) System
The structural integrity of the decahydroisoquinoline system is central to its chemical behavior. Both ring-opening and ring-closing reactions are pivotal in the synthesis and transformation of its derivatives.
Ring-Closing Reactions: The formation of the decahydroisoquinoline ring system is often achieved through cyclization reactions. One common strategy involves the Pictet-Spengler reaction, which condenses a phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a precursor that can be further reduced to the decahydroisoquinoline scaffold. Modifications of this approach, such as the Bischler-Napieralski reaction followed by reduction, also provide access to this ring system. In the context of decahydroisoquinolin-5-ol (B11918320), the starting materials would be appropriately substituted to yield the desired hydroxyl functionality. For instance, a substituted cyclohexenylamine can undergo cyclization to form the decahydroisoquinoline core. The stereochemical outcome of these ring-closing reactions is often influenced by the reaction conditions and the nature of the substituents.
Ring-Opening Reactions: The decahydroisoquinoline ring is generally stable but can undergo ring-opening under specific conditions. Oxidative cleavage is a notable method for ring-opening, particularly of partially unsaturated isoquinoline (B145761) derivatives. nih.gov For instance, the oxidative cleavage of a double bond within the carbocyclic ring can lead to the formation of a dicarbonyl intermediate, which can then be used in subsequent synthetic transformations. nih.gov In the case of N-substituted tetrahydroisoquinolines, ring-opening can be initiated by reagents like N-bromosuccinimide (NBS), leading to the formation of aldehyde intermediates. While specific studies on decahydroisoquinolin-5-ol are limited, it is plausible that similar oxidative ring-opening reactions could be applied, potentially influenced by the presence of the hydroxyl group at the 5-position.
A summary of representative ring transformation reactions for related isoquinoline systems is presented in Table 1.
| Reaction Type | Description | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | Acid catalysis (e.g., HCl, TFA) | Tetrahydroisoquinoline |
| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-phenylethylamide. | Dehydrating agents (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline (B110456) |
| Oxidative Cleavage | Cleavage of a C=C bond within the ring system. | O₃, KMnO₄, OsO₄/NaIO₄ | Dicarbonyl compounds |
| NBS-Mediated Ring Opening | Ring cleavage of N-aryl tetrahydroisoquinolines. | N-Bromosuccinimide (NBS) | Aldehyde derivatives |
Transformations of the Hydroxyl Moiety
The hydroxyl group at the 5-position of the decahydroisoquinoline ring is a key functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation: The secondary alcohol at the C-5 position can be oxidized to the corresponding ketone, 5-oxodecahydroisoquinoline. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more selective methods like Swern or Dess-Martin periodinane oxidation.
Etherification and Esterification: The hydroxyl group can be converted to an ether or an ester through reactions with appropriate electrophiles. Etherification can be achieved under basic conditions via the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid or a coupling agent. These reactions allow for the introduction of a wide range of substituents at the 5-position, modifying the steric and electronic properties of the molecule.
Substitution: The hydroxyl group can also be a leaving group in nucleophilic substitution reactions, although it typically requires activation. Conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, facilitates its displacement by a variety of nucleophiles. This allows for the introduction of different functional groups at the C-5 position, further expanding the chemical diversity of decahydroisoquinolin-5-ol derivatives.
Table 2 provides an overview of potential transformations of the hydroxyl moiety.
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Oxidation | PCC, Swern oxidation, Dess-Martin periodinane | 5-Oxodecahydroisoquinoline |
| Etherification (Williamson) | 1. NaH or other base; 2. Alkyl halide (e.g., CH₃I) | 5-Alkoxydecahydroisoquinoline |
| Esterification | Acyl chloride or anhydride, pyridine (B92270) or other base | 5-Acyloxydecahydroisoquinoline |
| Sulfonylation | Tosyl chloride or mesyl chloride, pyridine | Decahydroisoquinolin-5-yl sulfonate |
| Nucleophilic Substitution (via sulfonate) | Nucleophile (e.g., NaN₃, NaCN) | 5-Substituted decahydroisoquinoline |
Stereochemical Transformations and Epimerization Studies
Decahydroisoquinolin-5-ol possesses multiple chiral centers, leading to the existence of various stereoisomers. The relative and absolute stereochemistry of these centers significantly influences the molecule's biological activity and physical properties.
The stereochemistry of the decahydroisoquinoline ring fusion (cis or trans) and the orientation of the hydroxyl group at C-5 (axial or equatorial) are critical. The synthesis of specific stereoisomers often requires stereoselective methods. For instance, catalytic hydrogenation of a tetrahydroisoquinoline precursor can lead to different diastereomers of the decahydroisoquinoline ring depending on the catalyst and reaction conditions.
Epimerization refers to the change in the configuration of one chiral center in a molecule with multiple chiral centers. In decahydroisoquinolin-5-ol, epimerization could potentially occur at C-5, the carbon bearing the hydroxyl group. This process can be catalyzed by either acid or base. Under basic conditions, deprotonation of the hydroxyl group followed by reprotonation can lead to inversion of stereochemistry. youtube.com Acid-catalyzed epimerization can proceed through the formation of a carbocation intermediate, which can then be attacked by a nucleophile from either face. The equilibrium between epimers is determined by their relative thermodynamic stabilities, with the more stable isomer, often with the hydroxyl group in an equatorial position, being favored.
While specific epimerization studies on decahydroisoquinolin-5-ol are not widely reported, the principles of stereochemical inversion in cyclic alcohols are well-established and would be applicable to this system. The propensity for epimerization would depend on factors such as the strength of the acid or base, temperature, and the steric environment around the C-5 position.
Stability and Degradation Pathways Under Controlled Conditions
The stability of decahydroisoquinolin-5-ol hydrochloride is a crucial factor for its handling, storage, and potential applications. As a hydrochloride salt, it is expected to be a crystalline solid with improved stability compared to the free base. However, it can still undergo degradation under certain conditions.
pH and Hydrolytic Stability: The stability of the compound is likely to be pH-dependent. In aqueous solutions, extreme pH values can promote degradation. For instance, the degradation of quinapril (B1585795) hydrochloride, a tetrahydroisoquinoline derivative, is known to proceed via hydrolysis of its ester group and intramolecular cyclization. nih.gov While decahydroisoquinolin-5-ol does not have an ester group, the general principles of acid and base-catalyzed degradation of organic molecules would apply.
Thermal Stability: Elevated temperatures can lead to thermal degradation. The degradation of inorganic salts often involves complex decomposition reactions. nist.gov For organic hydrochloride salts, thermal stress can lead to the loss of hydrogen chloride and subsequent decomposition of the free base. The thermal stability of related bioactive compounds can be influenced by their molecular structure, with some compounds showing first-order degradation kinetics at elevated temperatures. mdpi.com
Photostability: Exposure to light, particularly UV radiation, can induce photodegradation. Isoquinoline alkaloids, for example, can undergo photodegradation, and this process can be influenced by environmental factors. mdpi.com The presence of chromophores within the molecule will determine its susceptibility to photodegradation. While the fully saturated decahydroisoquinoline ring system does not have a strong chromophore, impurities or degradation products could initiate photochemical reactions.
Potential degradation pathways for this compound could include oxidation of the hydroxyl group, elimination of water to form an unsaturated derivative, or cleavage of the ring system under harsh conditions. The specific degradation products would depend on the conditions employed.
Table 3 summarizes the potential factors influencing the stability of this compound.
| Condition | Potential Degradation Pathway | Influencing Factors |
|---|---|---|
| Acidic pH | Acid-catalyzed elimination, rearrangement, or ring-opening. | pH, temperature, presence of nucleophiles. |
| Basic pH | Base-catalyzed elimination, oxidation. | pH, temperature, presence of oxygen. |
| Elevated Temperature | Dehydration, dehydrochlorination, thermal decomposition. | Temperature, duration of exposure, atmosphere (inert vs. oxidative). |
| Light Exposure (UV/Visible) | Photochemical oxidation, rearrangement, or fragmentation. | Wavelength and intensity of light, presence of photosensitizers. |
Sophisticated Analytical and Spectroscopic Characterization for Structural and Stereochemical Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysistcichemicals.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a complex structure like Decahydroisoquinolin-5-ol (B11918320) hydrochloride, advanced NMR methods are indispensable for assigning the relative configuration of its multiple stereocenters and understanding its preferred conformation in solution.
Two-dimensional (2D) NMR experiments are crucial for unraveling the complex, often overlapping signals in the one-dimensional (1D) proton (¹H) and carbon (¹³C) NMR spectra of Decahydroisoquinolin-5-ol hydrochloride. nih.govmdpi.com These techniques map correlations between nuclei, providing unambiguous evidence of the molecular framework.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal the connectivity within the cyclohexane (B81311) and piperidine (B6355638) rings, allowing for the tracing of proton networks throughout the bicyclic system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon resonances based on their known proton assignments.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the relative stereochemistry of the molecule. For instance, observing a NOESY cross-peak between two protons on the fused ring system would indicate that they are on the same face of the molecule (i.e., cis), whereas the absence of such a correlation would suggest a trans relationship.
| 2D NMR Experiment | Type of Information Provided | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity within each ring of the decahydroisoquinoline (B1345475) core. |
| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on the chemical shifts of their attached protons. |
| HMBC | ¹H-¹³C correlations through 2-4 bonds | Confirms the connectivity between different parts of the molecule and assigns quaternary carbons. |
| NOESY | ¹H-¹H correlations through space | Determines the relative stereochemistry and preferred conformation by identifying spatially proximate protons. |
Decahydroisoquinolin-5-ol is a chiral molecule, and its synthesis can result in a mixture of enantiomers. Chiral NMR shift reagents or chiral solvating agents (CSAs) are used to determine the enantiomeric excess (ee) of a sample. nih.govunipi.itresearchgate.net These reagents are chiral compounds, often containing a lanthanide metal, that form rapidly reversible diastereomeric complexes with the enantiomers of the analyte. libretexts.org
When the chiral reagent is added to an NMR sample of this compound, the two enantiomers form distinct diastereomeric complexes. Because diastereomers have different physical properties, the corresponding protons in each complex experience slightly different magnetic environments, leading to the splitting of signals in the ¹H NMR spectrum. tcichemicals.com The ratio of the integrals of these separated signals provides a direct and accurate measurement of the enantiomeric ratio. researchgate.net
| Technique | Principle | Outcome |
|---|---|---|
| Use of Chiral Shift Reagents (e.g., Eu(hfc)₃) | Formation of transient diastereomeric complexes with the enantiomers of the analyte. | Separation of signals for corresponding protons in the two enantiomers, allowing for quantification of enantiomeric excess by integration. |
Mass Spectrometry for High-Resolution Structural Confirmation and Fragmentographytcichemicals.comnih.govnih.gov
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the parent ion. nih.gov This allows for the calculation of the elemental formula of Decahydroisoquinolin-5-ol, confirming that the synthesized compound has the correct atomic makeup.
Tandem mass spectrometry (MS/MS), or fragmentography, provides further structural confirmation. In this technique, the parent ion is isolated and then fragmented through collision-induced dissociation. The resulting fragment ions are characteristic of the molecule's structure. For the decahydroisoquinoline core, predictable fragmentation pathways, such as retro-Diels-Alder reactions or cleavages adjacent to the nitrogen atom, would produce a unique fragmentation pattern or "fingerprint," which can be used to confirm the identity of the bicyclic ring system. researchgate.net
| Technique | Information Obtained | Significance for this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass (typically to <5 ppm error). | Unambiguous determination of the elemental formula. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Confirmation of the decahydroisoquinoline core structure and identification of characteristic fragments. |
Chromatographic Methods for Purity and Stereoisomer Separationtcichemicals.comnih.govnih.gov
Chromatographic techniques are essential for assessing the purity of this compound and for separating its various stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining enantiomeric purity with high accuracy. mdpi.com This method utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. The enantiomers of Decahydroisoquinolin-5-ol interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times, allowing for the separation of the enantiomers into two distinct peaks. The area under each peak is proportional to the concentration of that enantiomer, providing a precise quantification of enantiomeric excess. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for this purpose. mdpi.com
While analytical HPLC is used for quantification, preparative chromatography is employed to isolate and purify larger quantities of specific isomers. springernature.comrssl.com By scaling up the analytical HPLC method—using larger columns, higher flow rates, and larger injection volumes—it is possible to separate gram-scale quantities of a stereoisomeric mixture. chromatographyonline.com The separated fractions corresponding to each stereoisomer can then be collected. This isolation is critical for conducting further studies on the individual isomers. The purified material obtained from preparative chromatography can be used for definitive structural elucidation (e.g., X-ray crystallography) or for biological activity screening. nih.govsemanticscholar.org
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the unequivocal "gold standard" for the determination of the three-dimensional structure of a crystalline compound at an atomic level. nih.govnih.gov This powerful analytical technique provides precise information about bond lengths, bond angles, and the absolute configuration of stereogenic centers, which is crucial for understanding the structure-activity relationships of pharmacologically active molecules. nih.govsoton.ac.uk
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound of interest with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built.
For chiral molecules, the determination of absolute stereochemistry is a more nuanced process that relies on the phenomenon of anomalous dispersion. researchgate.net When the wavelength of the X-rays used is near the absorption edge of a heavier atom in the molecule, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections with indices h,k,l and -h,-k,-l). The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration of the molecule. soton.ac.uk
In the context of this compound, a successful X-ray crystallographic analysis would yield a detailed structural model, including the puckering of the decahydroisoquinoline ring system and the relative and absolute stereochemistry of all chiral centers. The data obtained would be presented in a crystallographic information file (CIF), which contains a wealth of information about the crystal structure.
Illustrative Crystallographic Data for a Decahydroisoquinoline Derivative:
| Parameter | Illustrative Value |
| Chemical Formula | C₉H₁₈ClNO |
| Formula Weight | 191.70 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.521(2) |
| b (Å) | 10.345(3) |
| c (Å) | 12.678(4) |
| V (ų) | 1117.9(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.139 |
| R-factor (%) | 4.5 |
| Flack Parameter | 0.02(5) |
Note: The data in this table is illustrative for a hypothetical decahydroisoquinoline derivative and is intended to represent the type of information obtained from an X-ray crystallographic study. It is not the experimentally determined data for this compound.
Optical Rotation and Circular Dichroism for Chiral Compound Analysis
While X-ray crystallography provides definitive structural information in the solid state, chiroptical techniques such as optical rotation and circular dichroism (CD) are invaluable for characterizing chiral molecules in solution. benthamopen.comresearchgate.net These methods are based on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.
Optical Rotation
Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. researchgate.net The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature. The specific rotation, [α], is a standardized measure of this property and is a key physical constant for a chiral molecule. A positive (+) or dextrorotatory rotation indicates that the plane of polarization is rotated clockwise, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation. While the sign of rotation does not directly reveal the absolute configuration (R/S nomenclature), it is a crucial parameter for characterizing and identifying enantiomers.
Circular Dichroism
Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA = A_L - A_R) as a function of wavelength. CD signals, known as Cotton effects, are only observed for chiral molecules in the region of their chromophoric absorptions. The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule, including the absolute configuration of stereocenters and the conformational preferences of the molecule in solution.
For a compound like this compound, the chromophores present (such as the hydroxyl group and the nitrogen atom) may give rise to CD signals in the ultraviolet region. The interpretation of the CD spectrum can be complex, but with the aid of computational methods such as time-dependent density functional theory (TD-DFT), the experimental CD spectrum can be compared with theoretically calculated spectra for different possible stereoisomers, allowing for the assignment of the absolute configuration. rsc.org
Illustrative Chiroptical Data for a Decahydroisoquinoline Derivative:
| Parameter | Illustrative Value |
| Optical Rotation | |
| Specific Rotation [α]²⁰_D | +25.3° (c 1.0, Methanol) |
| Circular Dichroism | |
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 210 | +2.5 |
| 225 | -1.8 |
Note: The data in this table is illustrative for a hypothetical decahydroisoquinoline derivative and is intended to represent the type of information obtained from chiroptical measurements. It is not the experimentally determined data for this compound.
Computational Chemistry and Molecular Modeling Studies of Decahydroisoquinolin 5 Ol Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like decahydroisoquinolin-5-ol (B11918320) hydrochloride. mdpi.comresearchgate.net These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can further reveal details about intramolecular bonding and interactions. nih.gov For decahydroisoquinolin-5-ol hydrochloride, these calculations can pinpoint the most reactive sites, predict the types of reactions the molecule is likely to undergo, and offer a theoretical basis for its interaction with biological targets. The charge distribution within the molecule, as determined by these methods, plays a significant role in its electrostatic interactions with other molecules. mdpi.com
Table 1: Illustrative Quantum Chemical Parameters for a Decahydroisoquinoline (B1345475) Scaffold Note: The following data is illustrative and represents typical values that could be obtained from DFT calculations for a molecule with the decahydroisoquinoline scaffold. Specific values for this compound would require dedicated calculations.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity |
| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.85 eV | Power to attract electrons |
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of the molecule and to understand the energetic relationships between them. The collection of all possible conformations and their corresponding energies forms the potential energy landscape (PEL). chemrxiv.orgchemrxiv.org
The topology of the PEL is shaped by both intramolecular factors, such as bond rotations and internal hydrogen bonds, and intermolecular interactions with the surrounding solvent. chemrxiv.orgchemrxiv.org Computational techniques like molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule. chemrxiv.org By simulating the molecule's movements over time, researchers can identify the most frequently adopted conformations and the energy barriers separating them.
To analyze the vast amount of data generated by MD simulations, advanced techniques like Markov state models (MSMs) can be employed. chemrxiv.org MSMs provide a way to understand the conformational free energy landscape and the dynamics of transitions between different conformational states. chemrxiv.org For this compound, understanding its conformational preferences is crucial for predicting how it will bind to a biological target. The specific arrangement of its functional groups in three-dimensional space determines its ability to form favorable interactions within a receptor's binding site. The free energy landscape can reveal the most stable, low-energy conformations that are likely to be biologically active. researchgate.net
Table 2: Example of Conformational States and Their Relative Energies for a Decahydroisoquinoline Analog Note: This table provides a hypothetical example of the kind of data generated from a conformational analysis. The specific conformations and energies for this compound would need to be determined through detailed computational studies.
| Conformational State | Dihedral Angle (°) | Relative Free Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | 60 | 0.0 | 75 |
| B | 180 | 1.5 | 15 |
| C | -60 | 2.5 | 10 |
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. mdpi.com This method is essential in rational drug design for evaluating the binding affinity and interaction patterns of potential drug candidates. mdpi.comnih.gov For this compound, docking studies can be performed against various biological targets to identify those with which it is most likely to interact. The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding free energy. openmedicinalchemistryjournal.comnih.gov
The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov For instance, derivatives of the related tetrahydroisoquinoline scaffold have been docked into the active sites of enzymes like DNA gyrase and various kinases to understand their inhibitory mechanisms. nih.govmdpi.com
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. mdpi.comyoutube.com MD simulations provide a more dynamic picture of the binding event, allowing researchers to observe the flexibility of both the ligand and the protein. nih.govmdpi.com By analyzing the trajectory of the simulation, one can evaluate the stability of the key interactions identified in the docking study and calculate more accurate binding free energies. mdpi.comnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are often analyzed to assess the structural stability of the complex. nih.gov
Table 3: Illustrative Molecular Docking Results for a Decahydroisoquinoline Derivative with a Kinase Target Note: The data in this table is for illustrative purposes and represents typical outputs from molecular docking and MD simulation studies. Actual values would be specific to the compound and target under investigation.
| Parameter | Value | Description |
|---|---|---|
| Docking Score (Binding Energy) | -8.5 kcal/mol | Estimated binding affinity of the ligand to the protein. openmedicinalchemistryjournal.com |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with active site residues. |
| Interacting Residues | Lys52, Asp145, Phe189 | Key amino acids in the binding pocket involved in interactions. nih.gov |
| RMSD of Complex | 1.5 Å | Measure of the stability of the protein-ligand complex during MD simulation. nih.gov |
Ligand-Based and Structure-Based Drug Design Principles Applied to Decahydroisoquinoline Scaffolds
The decahydroisoquinoline scaffold can serve as a template for the design of new therapeutic agents using both ligand-based and structure-based drug design approaches.
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. semanticscholar.orgsygnaturediscovery.com This approach relies on the knowledge of other molecules that bind to the target. semanticscholar.org Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to correlate the structural features of a series of decahydroisoquinoline derivatives with their biological activities. mdpi.comnih.gov Pharmacophore modeling, another LBDD method, identifies the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.comcomputabio.com This pharmacophore can then be used to screen virtual libraries for new compounds with the desired features.
Structure-based drug design (SBDD) , on the other hand, is employed when the 3D structure of the target protein is available. semanticscholar.orgmdpi.com This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. nih.gov Molecular docking, as described in the previous section, is a key SBDD tool. mdpi.com Fragment-based drug discovery (FBDD) is another powerful SBDD strategy where small molecular fragments are screened for binding to the target, and promising fragments are then grown or merged to create a more potent lead compound. researchoutreach.org The decahydroisoquinoline scaffold can be used as a core structure in FBDD, with different fragments being attached to explore the chemical space around it. researchoutreach.org By analyzing the co-crystal structure of a decahydroisoquinoline derivative bound to its target, medicinal chemists can make rational modifications to improve its binding affinity and other pharmacological properties. nih.gov
Table 4: Comparison of Ligand-Based and Structure-Based Drug Design Approaches
| Approach | Primary Requirement | Key Techniques | Application to Decahydroisoquinolines |
|---|---|---|---|
| Ligand-Based Drug Design (LBDD) | A set of known active and inactive molecules. mdpi.com | 3D-QSAR, Pharmacophore Modeling. semanticscholar.org | Developing predictive models to guide the synthesis of new derivatives with enhanced activity. mdpi.com |
| Structure-Based Drug Design (SBDD) | 3D structure of the biological target. mdpi.com | Molecular Docking, Fragment-Based Drug Discovery. mdpi.com | Designing novel decahydroisoquinoline derivatives that specifically fit into the target's active site. nih.gov |
Investigation of Biological Target Interactions and Mechanistic Insights Preclinical and in Vitro Studies
Receptor Binding Affinities and Selectivity Profiles
The interaction of Decahydroisoquinolin-5-ol (B11918320) hydrochloride and its analogs with central nervous system receptors, particularly opioid and serotonin (B10506) receptors, has been a subject of scientific investigation to understand their potential pharmacological effects.
Preclinical studies on derivatives of decahydroisoquinoline (B1345475) have shed light on their potential interactions with serotonin (5-HT) receptor subtypes. In a study comparing a series of compounds, the replacement of a tetrahydroisoquinoline (THIQ) moiety with a decahydroisoquinoline ring resulted in a notable shift in receptor affinity. Specifically, this structural change led to a significant decrease in binding affinity for the 5-HT7 receptor, while the affinity for the 5-HT1A receptor remained largely unaffected. This suggests that the saturation of the isoquinoline (B145761) ring system is a key determinant for 5-HT7 receptor interaction. The binding profile for the 5-HT2B receptor for a simple decahydroisoquinolin-5-ol structure has not been specifically reported. These findings underscore the importance of the specific chemical structure in defining the selectivity profile of decahydroisoquinoline-based compounds for various serotonin receptor subtypes.
No specific binding affinity data (Ki values) for Decahydroisoquinolin-5-ol hydrochloride at 5-HT1A, 5-HT7, or 5-HT2B receptors were identified in the reviewed literature.
Enzyme Inhibition Kinetics and Mechanism of Action
The potential for this compound and its derivatives to act as enzyme inhibitors has been explored in the context of antiviral and antifungal research.
The decahydroisoquinoline scaffold has been identified as a promising starting point for the development of inhibitors against viral proteases, such as the SARS 3CL protease (3CLpro), a critical enzyme for viral replication. A study focused on the design and synthesis of novel decahydroisoquinoline derivatives demonstrated their potential as SARS 3CLpro inhibitors. By focusing on hydrophobic interactions at the S2 subsite of the enzyme's active site, researchers developed several compounds with inhibitory activity. The inhibitory activities were evaluated based on their half-maximal inhibitory concentrations (IC50).
| Compound | IC50 (μM) for SARS 3CL Protease |
|---|---|
| Derivative 1 | 57 |
| Derivative 2 | 68 |
| Derivative 3 | 62 |
These findings confirm that the fused ring structure of decahydroisoquinoline can serve as a novel scaffold for the design of SARS 3CL protease inhibitors. researchgate.net The mechanism of action is believed to involve the occupation of the S1 and S2 pockets of the protease active site by the decahydroisoquinoline inhibitor, thereby blocking substrate access and inhibiting viral replication.
The ergosterol (B1671047) biosynthesis pathway is a key target for antifungal drugs. Two important enzymes in this pathway are sterol Δ8,7-isomerase and sterol Δ14-reductase. While some isoquinoline alkaloids have been investigated as inhibitors of ergosterol biosynthesis, there is no specific preclinical data available in the scientific literature to suggest that this compound or its close derivatives act as inhibitors of either Δ8,7-isomerase or Δ14-reductase. Further in vitro enzymatic assays would be necessary to determine if this compound has any activity against these fungal enzymes.
Phosphodiesterase (PDE4) Inhibition
Derivatives of the isoquinoline scaffold have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme significant in regulating cellular activity and inflammation. nih.govnih.gov Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which can modulate the expression of various genes, including those involved in inflammatory responses like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov
In one line of research, novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives were developed and evaluated as potential PDE4 inhibitors. nih.gov Structure-activity relationship (SAR) analysis of these compounds indicated that specific substitutions on the C-3 side chain phenyl ring were crucial for enhancing inhibitory activity and selectivity for the PDE4B subtype. The attachment of a methoxy (B1213986) group or a halogen atom at the ortho-position of this phenyl ring was found to be particularly beneficial for improving both potency and selectivity. nih.gov One compound from this series, designated as compound 15, demonstrated the most potent inhibition both in vitro and in vivo, highlighting it as a promising lead for a new class of selective PDE4 inhibitors. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for 1-Phenyl-3,4-dihydroisoquinoline Amide Derivatives as PDE4 Inhibitors
| Substitution Position | Favorable Substituent | Observed Effect | Source |
|---|---|---|---|
| C-3 Side Chain Phenyl Ring (ortho-position) | Methoxy Group | Enhanced PDE4B inhibitory activity and selectivity | nih.gov |
Tyrosine Kinase Inhibition
The isoquinoline framework is a core component of molecules designed to inhibit protein kinases, including tyrosine kinases, which are critical regulators of cellular processes. nih.gov Certain isoquinolinesulfonamide (B3044496) derivatives have been identified as inhibitors of these enzymes. For instance, compounds such as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (B1206091) dihydrochloride (B599025) (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) function as protein kinase inhibitors. nih.gov
These compounds have been shown to antagonize cellular processes that are dependent on kinase activity. Specifically, their inhibitory action on protein kinase C has been correlated with their ability to block the induced differentiation of certain cell lines. nih.gov While many quinazoline (B50416) derivatives have been developed as potent tyrosine kinase inhibitors targeting receptors like EGFR and VEGFR-2, the related isoquinoline scaffold also serves as a valuable pharmacophore for designing kinase inhibitors. mdpi.commdpi.com
Cellular and Molecular Activity in In Vitro Systems
Inhibition of Cancer Cell Lines (e.g., Murine and Human Cancer Cell Lines)
Isoquinoline derivatives have demonstrated notable antiproliferative effects across a variety of cancer cell lines. nih.govnih.gov Tetrahydroisoquinoline compounds, for example, have been developed as histone deacetylase (HDAC) inhibitors, a class of anticancer agents that alter gene transcription. nih.gov One such compound, referred to as compound 82 in a study, showed potent inhibitory activity against HDACs 1, 3, and 6 and strongly inhibited the growth of a panel of cancer cell lines, with results superior to the reference compound vorinostat (B1683920) (SAHA). nih.gov This compound was also shown to increase the acetylation of histones H3, H4, and tubulin, confirming its mechanism as a broad HDAC inhibitor. nih.gov
Other research has focused on dihydroisoquinolinone derivatives as inhibitors of cyclin-dependent kinase 9 (CDK9), a promising therapeutic target for hematologic malignancies. nih.gov A novel inhibitor, compound 14, was found to be a potent and selective inhibitor of both wild-type and L156F mutant CDK9. nih.gov This compound suppressed the proliferation of a diverse range of hematological cancer cell lines by inhibiting downstream targets like p-Ser2 RNA Pol II, cMYC, and MCL-1, ultimately leading to apoptosis. nih.gov
Furthermore, isoquinolinesulfonyl derivatives like H-7 have been studied for their effects on leukemia cells. In studies with HL-60 promyelocytic leukemia cells, H-7 inhibited calcitriol-induced differentiation into mature monocytes, with an IC50 value of approximately 15 µM. nih.gov This effect is consistent with the inhibition of protein kinase C, suggesting a role for this pathway in the differentiation of these cancer cells. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Isoquinoline Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line Example | Key Finding | Source |
|---|---|---|---|---|
| Tetrahydroisoquinoline | HDAC Inhibitor | Various | Strong growth inhibition, superior to reference drug SAHA | nih.gov |
| Dihydroisoquinolinone | CDK9 Inhibitor | Hematological Cancer Cell Lines | Efficiently suppressed proliferation and induced apoptosis | nih.gov |
Antimicrobial Activities (e.g., Antifungal, Antitrypanosomal, Antiplasmodial, Bactericidal)
The isoquinoline alkaloid core and its synthetic analogues have been explored for a wide range of antimicrobial activities.
Antifungal Activity : While extensive research exists on the antifungal properties of related heterocyclic compounds like quinolines and hydrazones, specific data on this compound is not prominently detailed in the reviewed literature. mdpi.commdpi.com However, the broader class of quinoline-based hybrids has shown activity against clinically important fungal pathogens such as Cryptococcus neoformans and species of Candida and Aspergillus. mdpi.com
Antitrypanosomal Activity : Certain modified quinoline (B57606) structures have been investigated for their activity against trypanosomes. nih.govnih.gov For instance, N1-substituted 1,2-dihydroquinoline (B8789712) derivatives displayed nanomolar IC50 values against Trypanosoma brucei rhodesiense in vitro. One derivative, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, had an IC50 of 0.014 µM and was shown to produce reactive oxygen species in the parasites, suggesting oxidative stress as a mode of action. nih.gov
Antiplasmodial Activity : Alkaloids containing the isoquinoline skeleton have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov In a large screening of 69 alkaloids from Strychnos species, many of which were indolomonoterpenoid alkaloids, a wide range of antiplasmodial potency was observed against both chloroquine-sensitive and chloroquine-resistant strains. Bisindole alkaloids with skeletons like the usambarine-type were particularly potent. For example, dihydrousambarensine showed a 30-fold higher activity against the chloroquine-resistant strain (IC50 = 32 nM) than the sensitive one. nih.gov
Bactericidal Activity : Quinoline-based molecular hybrids have been synthesized and tested against various bacterial pathogens. mdpi.com One such hybrid demonstrated potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus. The same compound was also the most potent against Mycobacterium tuberculosis H37Rv with an MIC of 10 µg/mL, showing high selectivity in killing microbial cells compared to mammalian cells. mdpi.com
Receptor-Mediated Signaling Pathway Modulation
Isoquinoline-based compounds can modulate intracellular signaling pathways by interacting with key regulatory proteins. The isoquinolinesulfonamide H-89 is a known inhibitor of protein kinase A (PKA). nih.gov In a study on cannabinoid CB1 receptor signaling, H-89 was used to demonstrate that the receptor could activate a cAMP response element (CRE) through a PKA-dependent pathway. Treatment with a cannabinoid agonist induced gene expression, and this effect was blocked by H-89, confirming the involvement of PKA in this specific signaling cascade. nih.gov This demonstrates how isoquinoline derivatives can serve as chemical tools to dissect and modulate receptor-mediated signaling. Activation of other receptors, such as the serotonin 5-HT1A receptor, has also been shown to involve the inhibition of the cAMP-PKA pathway, highlighting this pathway as a target for therapeutic modulation. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Decahydroisoquinolin 5 Ol Hydrochloride Analogues
Impact of Stereochemistry on Biological Activity and Receptor Binding
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules such as receptors and enzymes are themselves chiral. The differential spatial arrangement of substituents in stereoisomers can lead to significant variations in their binding affinities and pharmacological effects. For decahydroisoquinolin-5-ol (B11918320) analogues, the presence of multiple chiral centers gives rise to a number of possible stereoisomers, each potentially exhibiting a unique biological profile.
The relative and absolute configuration of the substituents on the decahydroisoquinoline (B1345475) ring system can profoundly influence how the molecule interacts with its biological target. For instance, the orientation of the hydroxyl group at the 5-position and the substituents on the nitrogen atom can dictate the ability of the molecule to form key hydrogen bonds and other non-covalent interactions within the binding pocket of a receptor. Research on related heterocyclic compounds has consistently demonstrated that one enantiomer often displays significantly higher affinity for a specific receptor compared to its mirror image. This stereoselectivity is a fundamental principle in pharmacology, underscoring the importance of synthesizing and evaluating enantiomerically pure compounds during drug discovery campaigns.
While specific binding data for decahydroisoquinolin-5-ol hydrochloride stereoisomers is not extensively available in the public domain, studies on analogous systems, such as hydantoin (B18101) derivatives, have shown a clear preference for a specific configuration for receptor affinity. nih.gov It is therefore highly probable that the biological activity of this compound is also stereospecific, with one diastereomer or enantiomer being more active than the others.
Table 1: Hypothetical Impact of Stereochemistry on Receptor Binding Affinity
| Stereoisomer | Relative Configuration | Absolute Configuration | Receptor Binding Affinity (Ki, nM) |
| Isomer 1 | cis | (4aR, 5S, 8aS) | 15 |
| Isomer 2 | cis | (4aS, 5R, 8aR) | 250 |
| Isomer 3 | trans | (4aR, 5R, 8aS) | 80 |
| Isomer 4 | trans | (4aS, 5S, 8aR) | 1500 |
| Note: The data in this table is illustrative and intended to demonstrate the potential impact of stereochemistry on biological activity, based on general principles observed in related compounds. |
Influence of N-Substituent Modifications on Target Affinity and Selectivity
Studies on related tetrahydroisoquinoline derivatives have shown that the introduction of different N-substituents can lead to a broad range of biological activities. nih.gov For example, the incorporation of aromatic or heteroaromatic moieties can introduce additional binding interactions, such as pi-stacking or hydrogen bonding, with the target receptor. The length and flexibility of the linker connecting the nitrogen atom to a terminal group can also be critical for optimal positioning of the substituent within the binding site.
Furthermore, modifications to the N-substituent can be used to fine-tune the selectivity of the compound for a particular receptor subtype. By systematically varying the N-substituent, it is possible to identify analogues with improved selectivity profiles, which can lead to a reduction in off-target effects and an improved therapeutic window.
Table 2: Influence of N-Substituent on Target Affinity
| Analogue ID | N-Substituent | Target Affinity (IC50, µM) |
| DHIQ-01 | -H | > 50 |
| DHIQ-02 | -CH3 | 12.5 |
| DHIQ-03 | -CH2CH3 | 8.2 |
| DHIQ-04 | -Benzyl | 1.5 |
| DHIQ-05 | -Phenethyl | 0.8 |
| Note: This table presents hypothetical data to illustrate the structure-activity relationship of N-substituents, based on trends observed in similar heterocyclic compounds. |
Role of Hydroxyl Group Position and Functionalization
The hydroxyl group at the 5-position of the decahydroisoquinoline ring is a key functional group that can participate in hydrogen bonding interactions with the biological target. The position and orientation of this hydroxyl group are critical for determining the binding affinity and potency of the molecule. Shifting the hydroxyl group to other positions on the carbocyclic ring would likely have a significant impact on the compound's biological activity, as it would alter the geometry of interaction with the receptor.
Functionalization of the hydroxyl group, for example, through esterification or etherification, can also be used to modulate the properties of the molecule. Such modifications can affect the compound's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. In some cases, converting the hydroxyl group to a prodrug moiety can be a useful strategy to improve oral bioavailability.
The importance of phenolic hydroxyl groups in the biological activity of natural compounds has been well-documented. pjmhsonline.comresearchgate.net These groups are often crucial for antioxidant and antiproliferative activities. While the hydroxyl group in decahydroisoquinolin-5-ol is not phenolic, its ability to form hydrogen bonds is a critical determinant of its biological function.
Systematic Substituent Effects on Biological Potency and Efficacy in Preclinical Models
The systematic introduction of substituents at various positions of the decahydroisoquinoline scaffold can provide valuable insights into the SAR of this class of compounds. In addition to the N-substituent and the 5-hydroxyl group, modifications at other positions on both the heterocyclic and carbocyclic rings can influence biological potency and efficacy.
Table 3: Effect of Aromatic Ring Substituents on In Vitro Potency
| Analogue ID | Substituent at C-7 | In Vitro Potency (EC50, nM) |
| DHIQ-H | -H | 120 |
| DHIQ-F | -F | 85 |
| DHIQ-Cl | -Cl | 60 |
| DHIQ-CH3 | -CH3 | 95 |
| DHIQ-OCH3 | -OCH3 | 150 |
| Note: This table provides a hypothetical representation of how systematic substituent changes might affect biological potency, based on general medicinal chemistry principles. |
Pharmacophore Modeling and Ligand Efficiency Analyses
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. frontiersin.org A pharmacophore model for decahydroisoquinolin-5-ol analogues would typically include features such as hydrogen bond donors (from the hydroxyl group and N-H), hydrogen bond acceptors, hydrophobic regions, and aromatic centers (if present in the N-substituent).
Such a model can be developed based on the structures of a series of active and inactive compounds (ligand-based) or from the crystal structure of the target receptor with a bound ligand (structure-based). Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with the potential to be active.
Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis. It is a useful tool for lead optimization as it helps in identifying small, efficient fragments that can be elaborated into more potent drug candidates. By calculating and comparing the ligand efficiency of a series of decahydroisoquinolin-5-ol analogues, medicinal chemists can prioritize compounds that exhibit a favorable balance between potency and molecular size.
Decahydroisoquinolin 5 Ol Hydrochloride As a Core Scaffold in Preclinical Drug Discovery
Scaffold-Hopping and Fragment-Based Drug Design Applications
No available studies were identified that utilize Decahydroisoquinolin-5-ol (B11918320) hydrochloride as a starting point or a resulting structure in scaffold-hopping campaigns. Similarly, its application as a fragment in fragment-based drug design (FBDD) is not documented in accessible literature. General principles of these techniques are well-established, but their specific application to this compound is not described.
Lead Optimization Strategies Based on the Decahydroisoquinoline (B1345475) Skeleton
While lead optimization strategies are broadly applied to various molecular skeletons, there is no specific information on how these have been applied to Decahydroisoquinolin-5-ol hydrochloride. Research detailing structure-activity relationships (SAR) or the optimization of pharmacokinetic and pharmacodynamic properties for this particular molecule is absent from the public record.
Future Directions in Synthetic Accessibility and Biological Profiling
Discussions on the future directions for a specific compound are contingent on existing foundational research. Without initial studies on its synthesis and biological activity, any projection on future synthetic strategies or expanded biological profiling would be purely speculative.
Potential for Novel Therapeutic Agent Development (Preclinical Stage)
The potential of any compound for therapeutic development is based on preclinical data, including its biological targets, efficacy in disease models, and initial safety assessments. No such preclinical data for this compound could be located.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Decahydroisoquinolin-5-ol hydrochloride, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis involving cyclization, oxidation, and rearrangement (e.g., "one-pot" processes) can improve efficiency. Purification via recrystallization or chromatography is critical. Monitor reaction intermediates using thin-layer chromatography (TLC) and characterize final products via NMR and mass spectrometry (MS) .
- Key Considerations : Catalysts (e.g., palladium for hydrogenation) and inert atmospheres may enhance yield. Refer to analogous isoquinoline derivatives for reaction condition optimization .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm hydrogen and carbon environments.
- High-resolution MS (HRMS) for molecular weight validation.
- X-ray diffraction (XRD) for crystalline structure elucidation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, amine).
Q. What storage conditions are critical to maintain compound stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Regularly monitor degradation via HPLC .
- Safety Note : Segregate from incompatible materials (e.g., strong acids/bases) to prevent hazardous reactions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the biochemical interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinity with target receptors.
- In Vitro Assays : Conduct competitive binding studies (e.g., radioligand displacement) to quantify receptor affinity.
- Kinetic Analysis : Measure on/off rates via surface plasmon resonance (SPR).
Q. What strategies resolve contradictions in reported reactivity or decomposition profiles?
- Methodological Answer :
- Systematic Review : Follow Cochrane guidelines to assess experimental variables (e.g., temperature, solvent) across studies .
- Replication Studies : Reproduce conflicting experiments under controlled conditions, documenting ambient factors (e.g., humidity).
- Advanced Analytics : Use gas chromatography-mass spectrometry (GC-MS) to identify decomposition products under stress conditions (heat/light) .
Q. How can researchers design robust toxicological profiles with limited acute toxicity data?
- Methodological Answer :
- In Silico Models : Predict toxicity via QSAR (Quantitative Structure-Activity Relationship) tools.
- In Vitro Testing : Use cell lines (e.g., HepG2 for hepatotoxicity) to assess cytotoxicity.
- Subacute Studies : Administer graded doses in rodent models, monitoring hematological and histological endpoints.
- Ethical Compliance : Adhere to OECD guidelines and institutional animal care protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
